In Vivo Anti-Inflammatory Efficacy in LPS-Induced Acute Lung Injury: Dose-Response Quantification
Asatone demonstrates dose-dependent in vivo protection against LPS-induced acute lung injury (ALI) in C57BL/6 mice, with quantitative improvement across multiple pathological parameters compared to the LPS model group . At 40 mg/kg (intraperitoneal), asatone reduced lung wet/dry (W/D) edema ratio from 4.8±0.3 (LPS model) to 2.9±0.1, representing a 39.6% reduction in pulmonary edema . Lung pathological score decreased from 8.2±0.5 (LPS model) to 3.3±0.2 (40 mg/kg), a 59.8% improvement . Serum pro-inflammatory cytokines were reduced by 70±5% for TNF-α and 65±4% for IL-6 at 40 mg/kg . No abnormalities in serum ALT/AST/BUN/Cr or liver/kidney histopathology were observed at 20-40 mg/kg, indicating favorable acute tolerability .
| Evidence Dimension | Lung edema (W/D ratio) and pathological score reduction |
|---|---|
| Target Compound Data | W/D ratio: 2.9±0.1 (40 mg/kg); 3.5±0.2 (20 mg/kg); Pathological score: 3.3±0.2 (40 mg/kg); 5.1±0.3 (20 mg/kg) |
| Comparator Or Baseline | LPS model group: W/D ratio 4.8±0.3; Pathological score 8.2±0.5 |
| Quantified Difference | W/D ratio reduced by 1.9 units (39.6% relative reduction) at 40 mg/kg; Pathological score reduced by 4.9 units (59.8% relative reduction) at 40 mg/kg |
| Conditions | C57BL/6 mice; LPS 5 mg/kg intratracheal; Asatone 20/40 mg/kg intraperitoneal 1h pre-LPS; 24h endpoint |
Why This Matters
This in vivo dose-response data establishes asatone's therapeutic window and provides quantitative benchmarks for selecting asatone over alternative anti-inflammatory lignans lacking in vivo efficacy validation.
